Picrotoxinin

Overview

Description

Picrotoxinin is a toxin obtained from the seeds of the shrub Anamirta cocculus. It is used as a central nervous system stimulant, antidote, convulsant, and GABA (gamma aminobutyric acid) antagonist .

Synthesis Analysis

The Shenvi Synthesis of this compound involves the use of dimethyl carvone, requiring the removal of the extra methyl group to arrive at this compound . A series of oxidation steps are involved to remove the superfluous methyl group . The approach outlined in this synthesis opens ready access to structural variation .Molecular Structure Analysis

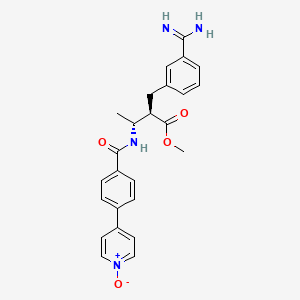

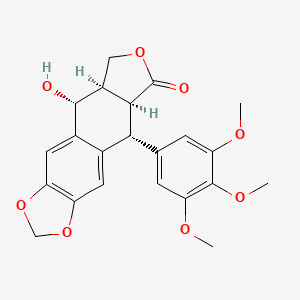

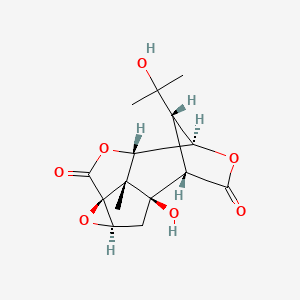

This compound has a molecular formula of C15H16O6 . It is a part of the Picrotoxin, which is an equimolar mixture of two compounds, this compound and Picrotin .Chemical Reactions Analysis

This compound is part of the Picrotoxin, which is an equimolar mixture of two compounds, this compound and Picrotin . Of the two compounds, Picrotin is less active .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 551.6±50.0 °C at 760 mmHg, and a flash point of 214.0±23.6 °C . It has a molar refractivity of 67.7±0.4 cm3, and a polar surface area of 85 Å2 .Scientific Research Applications

Interaction with Glycine and GABAA Receptors

Picrotoxinin is known for its role as an antagonist of the GABAA receptors and glycine receptors (GlyRs). Research indicates that this compound selectively inhibits homomeric α2 and α3 GlyRs more than α1 GlyRs. This selective inhibition by this compound is attributed to its ability to form hydrophobic interactions and hydrogen bonding with specific amino acids within the receptor pore, showcasing its potential in neuroscience research for understanding inhibitory neurotransmission mechanisms (Yang et al., 2007).

Structural and Mechanistic Insights

This compound serves as a crucial tool for the structural modeling of GABAA receptors. It has been used to understand non-competitive antagonism and allosteric modulation within these receptors. Studies have shown that this compound does not resemble GABA structurally but can prevent ion flow through the chloride channel activated by GABA, offering insights into the functioning of ligand-gated ion channels (Olsen, 2006).

Hydrolysis and Structural Modification

This compound undergoes hydrolysis in weakly alkaline media, and recent studies have corrected the long-standing error in the assignment of its hydrolysis product's structure. This research provides critical insights into the chemical stability and potential applications of this compound in neurological research (Tong & Shenvi, 2021).

Synthesis and Chemical Space Exploration

The complex molecular structure of this compound has made it an attractive target for synthetic organic chemists. Efforts to synthesize this compound have been summarized, highlighting the evolution of synthetic strategies over four decades. This research contributes to neuropharmacology by providing access to this compound for studies related to its mechanism of action on ion channels (Kha & Doan, 2021).

Model Organism Studies for Neurological Research

The use of model organisms like Drosophila has been instrumental in characterizing therapeutic approaches for epilepsy. This compound, by acting as a GABAA receptor antagonist, has facilitated the development of a genetically tractable model for high-throughput screening for antiepileptic drug candidates. This application highlights the importance of this compound in advancing drug discovery processes (Stilwell et al., 2006).

Mechanism of Action

Target of Action

Picrotoxinin primarily targets the GABA A receptors . These receptors are ligand-gated ion channels chiefly concerned with the passing of chloride ions across the cell membrane . They play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a noncompetitive antagonist at GABA A receptors . It directly antagonizes the GABA A receptor channel, preventing the permeability of chloride ions across the cell membrane . This action promotes an inhibitory influence on the target neuron .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By blocking the GABA A receptors, this compound disrupts the normal inhibitory function of GABA (gamma-aminobutyric acid), leading to increased neuronal excitability .

Pharmacokinetics

This compound, the active component of Picrotoxin, hydrolyses quickly into picrotoxic acid . It has a short in vivo half-life and is moderately brain penetrant (brain/plasma ratio 0.3) . These properties impact its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily manifest as stimulation and convulsion . By antagonizing the GABA A receptors, this compound disrupts the normal inhibitory neurotransmission, leading to increased neuronal excitability . This can result in seizures and, in high enough doses, respiratory paralysis .

Safety and Hazards

Future Directions

Picrotoxinin has long been seen as a possible starting point for new human therapeutics and other neuroactive products . Researchers have found a relatively easy way to make versions of this compound with improved properties, opening the door to developing new neurological drugs, safer pesticides, and even anti-parasite treatments .

properties

IUPAC Name |

(1R,3R,5S,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8-,9-,10-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMZUZSSNYHVCU-YKWPQBAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@@]4([C@]([C@H]1C(=O)O2)(C[C@@H]5[C@]4(O5)C(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074311 | |

| Record name | Picrotoxinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17617-45-7 | |

| Record name | (-)-Picrotoxinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picrotoxinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrotoxinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picrotoxinin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICROTOXININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K011NUF0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of picrotoxinin?

A1: this compound acts as a non-competitive antagonist of the γ-aminobutyric acid type A receptors (GABAARs) [[8]]. GABAARs are the primary mediators of inhibitory neurotransmission in the nervous system [[29]].

Q2: How does this compound affect GABAARs?

A2: Unlike competitive antagonists that bind at the GABA recognition site, this compound binds within the ion channel pore [[29]]. This binding physically obstructs chloride ion flow through the channel, preventing GABA-induced neuronal inhibition [[8], []].

Q3: What are the downstream effects of this compound binding to GABAARs?

A3: By blocking the inhibitory action of GABA, this compound leads to excessive neuronal excitation [[24]]. This can manifest as convulsions and seizures in living organisms [[8], []].

Q4: What is the molecular formula and weight of this compound?

A4: While not explicitly stated in the provided abstracts, the molecular formula of this compound is C15H16O6, and its molecular weight is 292.29 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research articles focus on the pharmacological aspects and do not delve into detailed spectroscopic characterization of this compound.

Q6: How does the presence of a hydroxyl group at the 6-position of picrotoxane compounds affect their activity?

A6: The hydroxyl group at the 6-position appears to be crucial for antagonizing the effects of GABA but not β-alanine or taurine in the frog spinal cord [[1]]. It is also important for blocking presynaptic inhibition [[1]].

Q7: Does modifying proline 309 in the human ρ1 subunit impact this compound sensitivity?

A7: Substituting proline 309 with serine (the corresponding amino acid in the human ρ2 subunit) decreases the this compound sensitivity of the ρ1 subunit by four-fold [[10], []]. This suggests that the amino acid at position 309 plays a significant role in this compound binding.

Q8: Are there known mechanisms of resistance to this compound in insects?

A8: Yes, cyclodiene-resistant insects, such as certain strains of Drosophila melanogaster, exhibit cross-resistance to this compound [[4], [], [], []]. This resistance is attributed to mutations in the GABAAR gene, specifically at the this compound binding site [[16], [], []].

Q9: Does the A302→S mutation in the Drosophila RDL GABA receptor affect fipronil sensitivity?

A9: Yes, this mutation, which confers resistance to dieldrin and this compound, also reduces the sensitivity of RDL receptors to fipronil [[28]]. This suggests a shared binding site or mechanism of action for these insecticides.

Q10: What is the effect of this compound on crayfish muscle?

A10: [3H]α-Dihydrothis compound binds to high-affinity sites in crayfish muscle homogenates, particularly in sarcolemma fractions [[3]]. These binding sites are thought to be related to the regulation of inhibitory chloride ionophores, potentially at a site distinct from the GABA receptor [[3]].

Q11: How do pyrazolopyridines, like etazolate, interact with this compound binding sites?

A11: Pyrazolopyridines enhance [3H]diazepam binding to benzodiazepine receptors, and this enhancement is blocked by this compound [[19], []]. These findings suggest an interaction between pyrazolopyridines, benzodiazepine, and this compound binding sites within the GABAAR complex [[19], []].

Q12: Can this compound be used to differentiate between GABA and glycine receptors?

A12: While this compound is considered a GABAA receptor antagonist, it can also inhibit glycine receptors, although with lower potency [[26], []]. This overlap in activity emphasizes the importance of careful experimental design and interpretation when using this compound to study these receptor systems.

Q13: What radioligands are commonly used to study this compound binding sites?

A13: Researchers utilize radiolabeled ligands like [3H]α-dihydrothis compound and [35S]t-butylbicyclophosphorothionate ([35S]TBPS) to investigate this compound binding sites in the brain [[5], [], [], [], [], [], []].

Q14: What techniques are used to study the effects of this compound on neuronal activity?

A14: Electrophysiological techniques, such as patch-clamp recordings, are employed to investigate the effects of this compound on neuronal activity at the single-channel level [[2], [], [], []]. These methods provide valuable insights into the kinetics of this compound blockade on GABAARs.

Q15: Is this compound considered toxic?

A15: Yes, this compound is a potent convulsant [[4], [], [], []]. It exerts its toxicity by antagonizing GABAARs, leading to uncontrolled neuronal excitation [[8], []]. The provided research focuses on the mechanism of action and pharmacological characterization rather than detailed toxicological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)